molecular formula C20H19N3O3 B4795972 N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide

N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide

Cat. No. B4795972
M. Wt: 349.4 g/mol
InChI Key: HZMIWDFQYUHDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide, also known as DMHPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of hydrazinecarboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide exerts its biological activities by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has also been found to exhibit antifungal and antibacterial activities. Additionally, N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been found to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide in lab experiments is its broad spectrum of biological activities. N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been found to exhibit anticancer, antifungal, and antibacterial activities, making it a versatile compound for various research applications. However, one of the limitations of using N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide in lab experiments is its potential toxicity. N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain research applications.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide. One potential direction is the development of N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the study of N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide as a potential therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide and its potential toxicity in vivo.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial activities. N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide has been found to exhibit antioxidant and anti-inflammatory activities.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(2-hydroxynaphthalene-1-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-7-8-13(2)16(11-12)21-20(26)23-22-19(25)18-15-6-4-3-5-14(15)9-10-17(18)24/h3-11,24H,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMIWDFQYUHDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NNC(=O)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[(2-hydroxynaphthalen-1-yl)carbonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide
Reactant of Route 3
N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide
Reactant of Route 5
N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)-2-(2-hydroxy-1-naphthoyl)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.